N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide typically involves the reaction of 3-(dimethylamino)pyridine with an appropriate acylating agent. One common method involves the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[[3-(dimethylamino)pyridin-2-yl]methyl]prop-2-enoic acid, while reduction could produce N-[[3-(dimethylamino)pyridin-2-yl]methyl]prop-2-enamine .
Scientific Research Applications
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the amide group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include a bromine atom and an imidazo ring.
Uniqueness
N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other pyridine derivatives .
Properties
IUPAC Name |
N-[[3-(dimethylamino)pyridin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-11(15)13-8-9-10(14(2)3)6-5-7-12-9/h4-7H,1,8H2,2-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMCHNDPUGFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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